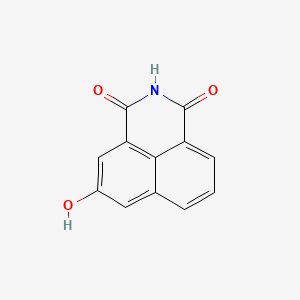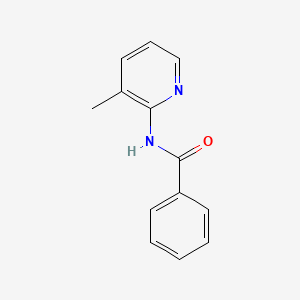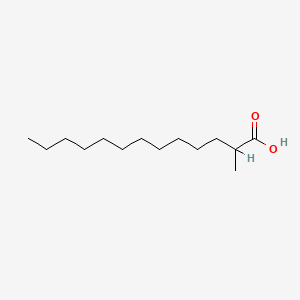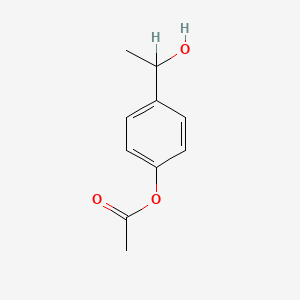
Sulphonyl diisocyanate
Overview
Description
Sulphonyl diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a sulphonyl group. This compound is a member of the diisocyanate family, which is widely used in the production of polyurethanes and other polymers. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphonyl diisocyanate can be synthesized through several methods, including the phosgenation of sulphonyl diamines. The reaction typically involves the treatment of sulphonyl diamines with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50°C and 80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous feeding of sulphonyl diamines and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting this compound is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Sulphonyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can undergo nucleophilic substitution reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: Used in the production of polyurethanes through polymerization with polyols.
Common Reagents and Conditions:
Alcohols and Amines: React with this compound under mild conditions (room temperature to 50°C) to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines or organometallic compounds are often used to enhance the reaction rates.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Produced through polymerization with polyols.
Scientific Research Applications
Sulphonyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of sulphonyl diisocyanate involves the reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of urethane and urea linkages. The sulphonyl group can also participate in various chemical transformations, enhancing the compound’s versatility in different applications.
Molecular Targets and Pathways:
Nucleophilic Addition: The isocyanate groups react with nucleophiles to form stable products.
Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.
Comparison with Similar Compounds
Sulphonyl diisocyanate can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): Used primarily in the production of flexible foams.
Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.
Uniqueness: this compound is unique due to the presence of the sulphonyl group, which imparts distinct reactivity and properties compared to other diisocyanates. This makes it particularly valuable in specialized applications where specific chemical transformations are required.
Properties
IUPAC Name |
sulfuryl diisocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2O4S/c5-1-3-9(7,8)4-2-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXTXUBQAKIQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)N=C=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195053 | |
| Record name | Sulphonyl diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-09-0 | |
| Record name | Sulfuryl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulphonyl diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphonyl diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphonyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B1614826.png)

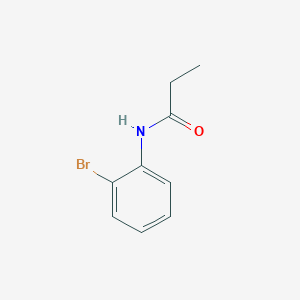

![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
